molecular formula C15H13NO6 B1269757 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid CAS No. 3584-32-5

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

Cat. No.: B1269757
CAS No.: 3584-32-5
M. Wt: 303.27 g/mol
InChI Key: AWQSWWDWMMXFIH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C15H13NO6 It is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position, a methoxy group at the 3-position, and a nitro group at the 2-position

Scientific Research Applications

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the development of novel materials with specific properties due to its unique functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid typically involves the following steps:

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 4-hydroxy-3-methoxybenzoic acid is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Methoxy Group Introduction: The methoxy group is typically introduced through methylation of the corresponding hydroxy compound using methyl iodide and a base like sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and etherification steps to improve efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzoic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 4-(Benzyloxy)-3-methoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-methoxy-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    4-(Benzyloxy)-3-methoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(Benzyloxy)-2-nitrobenzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    3-Methoxy-2-nitrobenzoic acid: Lacks the benzyloxy group, which may influence its ability to participate in certain synthetic transformations.

Uniqueness: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is unique due to the presence of all three functional groups (benzyloxy, methoxy, and nitro) on the benzoic acid core

Properties

IUPAC Name

3-methoxy-2-nitro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-21-14-12(22-9-10-5-3-2-4-6-10)8-7-11(15(17)18)13(14)16(19)20/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQSWWDWMMXFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340124
Record name 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3584-32-5
Record name 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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